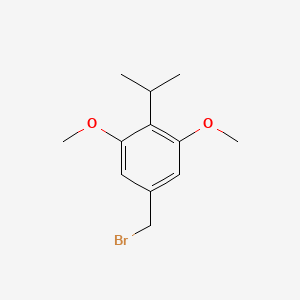

3,5-Dimethoxy-4-isopropyl benzyl bromide

Beschreibung

Eigenschaften

Molekularformel |

C12H17BrO2 |

|---|---|

Molekulargewicht |

273.17 g/mol |

IUPAC-Name |

5-(bromomethyl)-1,3-dimethoxy-2-propan-2-ylbenzene |

InChI |

InChI=1S/C12H17BrO2/c1-8(2)12-10(14-3)5-9(7-13)6-11(12)15-4/h5-6,8H,7H2,1-4H3 |

InChI-Schlüssel |

HWTOBQARWKVLQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C=C(C=C1OC)CBr)OC |

Herkunft des Produkts |

United States |

The Physicochemical Profile and Synthetic Utility of 3,5-Dimethoxy-4-isopropylbenzyl Bromide in Advanced Drug Development

Executive Summary

In the landscape of modern pharmaceutical synthesis, the strategic selection of molecular building blocks dictates the efficiency, scalability, and economic viability of an Active Pharmaceutical Ingredient (API). 3,5-Dimethoxy-4-isopropylbenzyl bromide (CAS 443982-75-8)[1] has emerged as a cornerstone electrophilic intermediate. Its primary industrial application is serving as the critical precursor in the total synthesis of Tapinarof (Benvitimod)[2], a first-in-class, non-steroidal aryl hydrocarbon receptor (AhR) agonist approved for the treatment of plaque psoriasis and atopic dermatitis.

This technical guide dissects the physicochemical properties, structural reactivity, and validated synthetic protocols associated with this intermediate, providing drug development professionals with a comprehensive framework for its utilization.

Structural & Physicochemical Properties

The utility of 3,5-dimethoxy-4-isopropylbenzyl bromide stems directly from its unique electronic and steric topology. The benzylic carbon is primed for nucleophilic substitution, while the aromatic ring is heavily substituted to provide the necessary pharmacophoric elements for the final API.

-

Electronic Effects: The two methoxy groups at the 3- and 5-positions are meta to the benzylic carbon. While they are strongly electron-donating via resonance to the ortho/para positions of the ring, their effect on the benzylic position is primarily inductive (electron-withdrawing). Conversely, the isopropyl group at the 4-position (para to the benzylic carbon) provides mild electron donation via hyperconjugation, stabilizing transition states during substitution reactions.

-

Steric Profile: Despite the bulk of the isopropyl group, its para positioning ensures that the benzylic carbon remains sterically accessible for rapid SN2 nucleophilic attack.

Table 1: Physicochemical Data Summary

| Property | Value | Synthetic Implication |

| Chemical Formula | C12H17BrO2 | Dictates mass balance and stoichiometric equivalents. |

| Molecular Weight | 273.17 g/mol | Utilized for precise reagent scaling[3]. |

| CAS Registry Number | 443982-75-8 | Unique identifier for regulatory and procurement tracking[1]. |

| Physical State | White to off-white solid | Facilitates high-purity recovery via simple recrystallization[4]. |

| Solubility Profile | Soluble in Ether, THF, DCM | Enables versatile choice of aprotic solvents for SN2 reactions. |

| Reactivity | Highly electrophilic | Prone to rapid nucleophilic attack; requires protection from atmospheric moisture to prevent hydrolysis. |

Mechanistic Role in API Synthesis (The "Why")

In the synthesis of Tapinarof, the target is a trans-stilbene derivative. The most reliable method to construct this carbon-carbon double bond with high E-stereoselectivity is the Horner-Wadsworth-Emmons (HWE) olefination [5].

To execute the HWE reaction, one half of the molecule must be converted into a phosphonate ester. 3,5-Dimethoxy-4-isopropylbenzyl bromide is the perfect substrate for this via the Michaelis-Arbuzov reaction [4]. The benzylic bromide acts as an exceptional leaving group, allowing triethyl phosphite to attack and form diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate.

Fig 1: Strategic synthetic workflow utilizing 3,5-Dimethoxy-4-isopropylbenzyl bromide to yield Tapinarof.

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice and workup step is designed to preemptively neutralize side reactions, ensuring high yield and purity suitable for pharmaceutical scale-up[4].

Protocol A: Synthesis of 3,5-Dimethoxy-4-isopropylbenzyl bromide

Objective: Convert the precursor alcohol to the benzylic bromide with absolute chemoselectivity, avoiding the cleavage of the aryl methoxy ethers.

-

Reaction Setup: Dissolve 3,5-dimethoxy-4-isopropylbenzyl alcohol (12.57 g, 59.8 mmol) in anhydrous diethyl ether (100 mL) under a continuous nitrogen atmosphere.

-

Causality: Anhydrous ether prevents the violent hydrolysis of the brominating agent. Nitrogen prevents oxidative degradation of the electron-rich aromatic ring.

-

-

Thermal Control: Chill the reaction flask to exactly 0°C using an ice-water bath.

-

Reagent Addition: Add phosphorus tribromide (PBr3) (3.0 mL, 31.2 mmol) dropwise over 15 minutes.

-

Causality: PBr3 is selected over aqueous HBr because strong aqueous acids can trigger the premature demethylation of the methoxy groups. PBr3 delivers three equivalents of bromide per mole; using ~0.52 equivalents ensures complete conversion of the alcohol while minimizing excess acidic byproducts.

-

-

Maturation: Allow the reaction to stir, gradually warming to room temperature over 4 hours. Monitor completion via TLC (Thin Layer Chromatography).

-

Quenching & Extraction: Carefully quench the reaction by adding distilled water (180 mL). Separate the organic layer and extract the aqueous phase with ether (3 × 50 mL).

-

Self-Validating Workup: Wash the combined organic extracts sequentially with water (20 mL), saturated aqueous Na2CO3 (20 mL), water (20 mL), and brine (20 mL).

-

Causality: The Na2CO3 wash is critical. It neutralizes residual HBr and phosphorous acid (H3PO3). If these acids are not removed, they will catalyze the polymerization or degradation of the benzylic bromide during solvent evaporation.

-

-

Isolation: Dry over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure to yield the pure bromide (approx. 14.93 g, 91.4% yield) as a white solid[4].

Protocol B: Finkelstein-Assisted Michaelis-Arbuzov Reaction

Objective: Synthesize the HWE phosphonate reagent from the benzylic bromide.

-

Setup: In a reaction vessel, combine 3,5-dimethoxy-4-isopropylbenzyl bromide (5.01 g, 18.3 mmol) with triethyl phosphite (4.7 mL, 27.4 mmol).

-

Catalyst Addition: Add a catalytic amount of tetrabutylammonium iodide (Bu4NI) (0.05 g).

-

Causality: This is a masterclass in kinetic acceleration. Bu4NI initiates a Finkelstein reaction , exchanging the benzylic bromide for a benzylic iodide in situ. Iodide is both a superior nucleophile and a superior leaving group, drastically accelerating the subsequent SN2 attack by the bulky phosphite[4].

-

-

Thermal Activation: Heat the neat mixture to 110–130°C and stir overnight.

-

Causality: High thermal energy is strictly required to drive the second phase of the Arbuzov reaction—the dealkylation of the phosphonium intermediate. The heat forces the ejection of ethyl bromide/iodide, driving the thermodynamic equilibrium toward the stable phosphonate ester.

-

-

Purification: Remove the excess triethyl phosphite and volatile alkyl halides under reduced pressure at 110°C to afford diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate (approx. 5.58 g, 92% yield)[4].

Fig 2: Finkelstein-assisted Michaelis-Arbuzov reaction mechanism for phosphonate synthesis.

Stability, Handling, and Storage

Because of the highly electrophilic nature of the benzylic carbon, 3,5-dimethoxy-4-isopropylbenzyl bromide is a reactive alkylating agent and a mild lachrymator.

-

Degradation Pathways: Exposure to atmospheric moisture will lead to slow, spontaneous hydrolysis back to 3,5-dimethoxy-4-isopropylbenzyl alcohol, releasing corrosive hydrogen bromide (HBr) gas in the process.

-

Storage Parameters: The compound must be stored in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen). It should be refrigerated at 2–8°C to suppress thermal degradation and preserve its crystalline integrity over long-term storage.

References

-

National Center for Biotechnology Information (NIH). "3,5-Dimethoxy-4-isopropyl benzyl bromide | C12H17BrO2 | CID 66842814". PubChem Compound Summary. URL:[Link]

- Welichem Biotech Inc. "Novel bioactive diphenyl ethene compounds and their therapeutic applications". World Intellectual Property Organization (WIPO) Patent WO2004031117A1.

- Beijing Wenfeng Tianji Pharma Tech Co Ltd. "(E)-3,5-dihydroxy-4-isopropyl stilbene preparation method". China National Intellectual Property Administration Patent CN104003848A.

Sources

- 1. 1195768-18-3,3-アミノ-2-フルオロ安息香酸メチル,13036-57-2,2-クロロ-6-メチルピリミジン, CAS [chemicalbook.com]

- 2. 药物化学服务|绿色化学工艺服务|离子液体|催化剂|分子砌块--湖北英纳氏生物科技有限公司 [innersebio.com]

- 3. 3,5-Dimethoxy-4-isopropyl benzyl bromide | C12H17BrO2 | CID 66842814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN104003848A - (E)-3,5-dihydroxy-4-isopropyl stilbene preparation method - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,5-Dimethoxy-4-isopropylbenzyl Bromide

Executive Summary

In the landscape of modern drug development and advanced organic synthesis, highly functionalized benzyl halides serve as critical molecular building blocks. 3,5-Dimethoxy-4-isopropylbenzyl bromide (also referred to as 3,5-dimethoxy-4-isopropyl benzyl bromide) is a specialized synthetic intermediate that has garnered significant attention due to its role as the primary precursor in the synthesis of Tapinarof (Benvitimod) [1]. Tapinarof is a first-in-class, non-steroidal topical aryl hydrocarbon receptor (AhR) agonist approved by the FDA for the treatment of plaque psoriasis [2].

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, and structural causality of 3,5-dimethoxy-4-isopropylbenzyl bromide. Furthermore, it details field-proven, self-validating experimental protocols for its synthesis and downstream application in pharmaceutical manufacturing.

Part 1: Molecular Architecture and Quantitative Profiling

Derivation of the Chemical Formula

To understand the reactivity and physical properties of 3,5-dimethoxy-4-isopropylbenzyl bromide, we must first deconstruct its molecular architecture. The compound is built upon a central benzene ring (C₆) with four distinct substituents, leaving only two aromatic hydrogens at positions 2 and 6.

-

Core Ring: Benzene (C₆), minus 4 substituted hydrogens = C₆H₂

-

Position 1 (Benzylic Bromide): -CH₂Br = C₁H₂Br₁

-

Position 3 (Methoxy): -OCH₃ = C₁H₃O₁

-

Position 4 (Isopropyl): -CH(CH₃)₂ = C₃H₇

-

Position 5 (Methoxy): -OCH₃ = C₁H₃O₁

Summing these components yields the exact chemical formula: C₁₂H₁₇BrO₂ .

Exact Molecular Weight Calculation

The molecular weight (MW) is a critical parameter for stoichiometric calculations during scale-up synthesis. Based on the standard atomic weights of the constituent elements, the MW is calculated as follows:

-

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

-

Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 273.17 g/mol

Quantitative Data Summary

| Parameter | Value | Causality / Significance |

| Chemical Name | 3,5-Dimethoxy-4-isopropylbenzyl bromide | Standard IUPAC nomenclature. |

| Chemical Formula | C₁₂H₁₇BrO₂ | Determines stoichiometric ratios for synthesis. |

| Molecular Weight | 273.17 g/mol | Essential for precise molar equivalent calculations. |

| CAS Registry Number | 443982-73-8 (also 443982-75-8) | Unique identifier for global material sourcing. |

| Structural Features | Sterically hindered benzylic core | The dual methoxy groups provide electron density, while the isopropyl group imparts crucial lipophilicity for final drug formulation [3]. |

Part 2: Synthetic Methodologies & Experimental Protocols

The transformation of raw starting materials into 3,5-dimethoxy-4-isopropylbenzyl bromide, and its subsequent conversion into a phosphonate intermediate, requires strict adherence to anhydrous conditions and temperature control. The following protocols are designed as self-validating systems, ensuring high yield and purity [1].

Protocol 1: Synthesis of 3,5-Dimethoxy-4-isopropylbenzyl Bromide

Objective: Convert 3,5-dimethoxy-4-isopropylbenzyl alcohol to the corresponding benzyl bromide.

Causality & Rationale: Phosphorus tribromide (PBr₃) is selected over hydrobromic acid (HBr) to execute this transformation. The use of strong aqueous acids like HBr risks the cleavage of the delicate methoxy ether linkages at positions 3 and 5. By utilizing PBr₃ in an anhydrous ethereal solvent at 0°C, the reaction proceeds via a clean Sₙ2 mechanism, suppressing exothermic side reactions such as Friedel-Crafts alkylation or polymerization.

Step-by-Step Methodology:

-

Preparation: Dissolve 12.57 g (59.8 mmol) of 3,5-dimethoxy-4-isopropylbenzyl alcohol in 100 mL of anhydrous diethyl ether in a flame-dried, round-bottom flask.

-

Inert Atmosphere: Purge the system with high-purity nitrogen gas and cool the flask to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add 3.0 mL (31.2 mmol) of PBr₃ dropwise via an addition funnel over 15 minutes. Self-Validation Check: The dropwise addition prevents localized heating, ensuring the solution remains clear and colorless.

-

Reaction Monitoring: Stir the mixture at 0°C for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 10:1 hexane/ethyl acetate system.

-

Quenching & Workup: Carefully quench the reaction by adding 180 mL of distilled water. Separate the organic layer and extract the aqueous phase with diethyl ether (3 × 50 mL).

-

Purification: Wash the combined organic extracts sequentially with water (20 mL), saturated Na₂CO₃ (20 mL), and brine (20 mL). Dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Evaporate the solvent under reduced pressure to yield the pure bromide as a white solid (approx. 14.93 g, 91.4% yield).

Protocol 2: Arbuzov Reaction to Form the Phosphonate Intermediate

Objective: Convert the synthesized benzyl bromide into diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate.

Causality & Rationale: This step prepares the molecule for a subsequent Wittig-Horner olefination to form the stilbene core of Tapinarof. Triethyl phosphite acts as both the nucleophile and the solvent. A catalytic amount of tetrabutylammonium iodide (TBAI) is introduced to facilitate an in situ Finkelstein reaction, temporarily converting the bromide to a highly reactive benzyl iodide, which dramatically accelerates the Arbuzov phosphonylation.

Step-by-Step Methodology:

-

Mixing: Combine 5.01 g (18.3 mmol) of 3,5-dimethoxy-4-isopropylbenzyl bromide with 4.7 mL (27.4 mmol) of triethyl phosphite.

-

Catalysis: Add 0.05 g of TBAI to the mixture.

-

Heating: Heat the reaction mixture to 110–130°C under a nitrogen atmosphere and stir overnight (approx. 12 hours).

-

Purification: Remove the excess triethyl phosphite by vacuum distillation at 110°C. Self-Validation Check: Complete removal of excess phosphite is critical; residual phosphite will interfere with the strong bases used in the downstream Wittig-Horner condensation.

-

Isolation: The resulting phosphonate is obtained quantitatively as a viscous, colorless liquid (approx. 5.58 g, 92% yield).

Part 3: Visualizing the Synthetic and Pharmacological Workflows

The Synthetic Pipeline to Tapinarof

The synthesis of Tapinarof relies entirely on the successful generation of the 3,5-dimethoxy-4-isopropylbenzyl bromide intermediate. The workflow below illustrates the logical progression of this chemical synthesis.

Caption: Synthetic workflow from benzyl alcohol to Tapinarof via the bromide intermediate.

Pharmacological Context: AhR Agonism in Psoriasis

Once synthesized, Tapinarof functions as a highly efficacious AhR agonist. The isopropyl and methoxy groups (derived directly from our title compound) are essential for the drug's binding affinity to the AhR pocket and its ability to penetrate the stratum corneum [4]. Activation of AhR leads to a cascade of therapeutic effects, including the downregulation of Th17 cytokines (IL-17) and the upregulation of skin barrier proteins via the OVOL1 pathway [2].

Caption: Tapinarof mechanism of action via AhR activation and downstream therapeutic pathways.

Conclusion

3,5-Dimethoxy-4-isopropylbenzyl bromide (C₁₂H₁₇BrO₂, MW: 273.17 g/mol ) is far more than a simple halogenated aromatic; it is the structural linchpin in the synthesis of next-generation dermatological therapeutics. By understanding the precise physicochemical properties and the mechanistic causality behind its synthetic protocols, drug development professionals can optimize yields, ensure high-purity intermediate generation, and streamline the production of critical APIs like Tapinarof.

References

- Novel bioactive diphenyl ethene compounds and their therapeutic applications. World Intellectual Property Organization (WIPO) Patent WO2004031117A1.

-

Tapinarof for the treatment of psoriasis. National Center for Biotechnology Information (NCBI) - PubMed Central (PMC). Available at:[Link]

-

Tapinarof Cream. DermNet. Available at:[Link]

-

Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis. Journal of Drugs in Dermatology (JDD). Available at:[Link]

The Strategic Role of 3,5-Dimethoxy-4-isopropylbenzyl Bromide in Advanced Therapeutics: A Technical Review

Introduction to the Core Scaffold

In the landscape of modern medicinal chemistry, the efficient synthesis of sterically hindered, multi-substituted aromatic systems is paramount. 3,5-Dimethoxy-4-isopropylbenzyl bromide () has emerged as a critical electrophilic building block. Characterized by a central benzyl bromide activated by two electron-donating methoxy groups and sterically shielded by a para-isopropyl moiety, this compound serves as the linchpin in the synthesis of several high-value pharmacophores, most notably the novel topical therapeutic Tapinarof (Benvitimod) .

Mechanistic Role in Drug Development

Synthesis of Tapinarof (Benvitimod)

Tapinarof, chemically known as 3,5-dihydroxy-4-isopropyl-trans-stilbene, is a non-steroidal aryl hydrocarbon receptor (AhR) agonist used for the treatment of plaque psoriasis. The robust industrial synthesis of Tapinarof relies heavily on the high reactivity of 3,5-dimethoxy-4-isopropylbenzyl bromide. The bromide undergoes a Michaelis-Arbuzov reaction to form a phosphonate intermediate, which is subsequently coupled with benzaldehyde via a Wittig-Horner condensation. A final demethylation step yields the active pharmaceutical ingredient (API) .

Fig 1. Synthetic workflow of Tapinarof from the benzyl bromide intermediate.

Modulation of AhR Signaling

Once synthesized, Tapinarof acts as a targeted modulator. It binds to the cytosolic AhR complex, inducing a conformational change that sheds chaperone proteins (HSP90, XAP2). The ligand-receptor complex translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to Dioxin Response Elements (DREs). This cascade downregulates pro-inflammatory cytokines like IL-17 while upregulating antioxidant pathways .

Fig 2. Mechanism of action of Tapinarof via the AhR signaling pathway.

Human Glucagon Receptor (hGluR) Antagonists

Beyond dermatology, 3,5-dimethoxy-4-isopropylbenzyl bromide is utilized in the development of highly potent hGluR antagonists. Researchers have employed this moiety to modify the core dimethoxyphenyl group and benzyl ether linkages, optimizing the pharmacokinetic profile and competitive antagonism against human glucagon receptors for potential diabetes therapeutics .

Quantitative Data & Physicochemical Properties

To facilitate process scale-up, the following table summarizes the key physicochemical properties and typical reaction metrics associated with this intermediate .

| Property / Metric | Value / Description |

| Chemical Formula | C12H17BrO2 |

| Molecular Weight | 273.17 g/mol |

| Physical State | White to off-white solid |

| Starting Material | 3,5-Dimethoxy-4-isopropylbenzyl alcohol |

| Typical Yield (Bromination) | 91.4% (Purified) |

| Typical Yield (Arbuzov) | 92.0% (Purified) |

| Downstream Applications | Tapinarof (Benvitimod), hGluR Antagonists |

Standardized Experimental Protocols

The following protocols are engineered for high-fidelity replication, emphasizing the causality behind reagent selection and in-process validation to ensure a self-validating system .

Protocol 1: Nucleophilic Substitution (Bromination) of 3,5-Dimethoxy-4-isopropylbenzyl Alcohol

Methodology:

-

Initiation: Dissolve 3,5-dimethoxy-4-isopropylbenzyl alcohol (12.57 g, 59.8 mmol) in 100 mL of anhydrous diethyl ether. Purge the system with nitrogen and cool to 0°C using an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr3) (3.0 mL, 31.2 mmol) dropwise over 15 minutes.

-

Propagation: Maintain the reaction at 0°C to room temperature for approximately 4 hours, monitoring via Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Quench the reaction by slowly adding 180 mL of distilled water. Separate the organic layer and extract the aqueous phase with ether (3 × 50 mL).

-

Washing: Wash the combined organic extracts sequentially with water (20 mL), saturated Na2CO3 (20 mL), water (20 mL), and brine (20 mL).

-

Drying & Concentration: Dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the pure bromide as a white solid (14.93 g, 91.4% yield).

Causality & Rationale:

-

Why PBr3? Unlike hydrobromic acid (HBr), PBr3 operates under milder, less acidic conditions, preventing the cleavage of the sensitive methoxy ether groups on the aromatic ring.

-

Why 0°C and Ether? The reaction is highly exothermic. Low temperatures and a low-boiling non-polar solvent (ether) prevent over-reaction and the formation of dimeric ether byproducts.

In-Process Validation & Quality Control:

-

TLC: The product will show a higher Rf value than the starting alcohol (using a hexane/ethyl acetate mobile phase) due to the loss of the polar hydroxyl group.

-

1H NMR Checkpoint: Disappearance of the broad -OH singlet and a characteristic downfield shift of the benzylic CH2 protons (singlet, ~4.50 ppm) confirms complete conversion.

Protocol 2: Michaelis-Arbuzov Reaction to Diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate

Methodology:

-

Initiation: Combine 3,5-dimethoxy-4-isopropylbenzyl bromide (5.01 g, 18.3 mmol) and triethyl phosphite (4.7 mL, 27.4 mmol) in a round-bottom flask.

-

Catalysis: Add a catalytic amount of tetrabutylammonium iodide (Bu4NI) (0.05 g).

-

Heating: Heat the neat mixture to 110–130°C and stir overnight under an inert atmosphere.

-

Purification: Remove the excess unreacted triethyl phosphite via vacuum distillation at 110°C to yield the phosphonate as a viscous liquid/solid (5.58 g, 92% yield).

Causality & Rationale:

-

Why Bu4NI Catalyst? The iodide ion acts as a nucleophilic catalyst (Finkelstein-type reaction), transiently converting the benzyl bromide into a more reactive benzyl iodide in situ, which accelerates the nucleophilic attack by the phosphite.

-

Why 110–130°C? The Arbuzov rearrangement requires significant thermal energy to drive the dealkylation of the intermediate phosphonium species, releasing ethyl bromide gas and shifting the equilibrium forward.

In-Process Validation & Quality Control:

-

Physical Observation: The evolution of ethyl bromide gas (b.p. 38.4°C) serves as a visual indicator of reaction progress.

-

1H NMR Checkpoint: The benzylic protons will split into a doublet (J ≈ 21.5 Hz, ~3.12 ppm) due to coupling with the adjacent phosphorus atom (31P), unequivocally validating the formation of the C-P bond.

Conclusion

The synthesis and utilization of 3,5-dimethoxy-4-isopropylbenzyl bromide exemplify the precision required in modern medicinal chemistry. By acting as the critical junction in the synthesis of Tapinarof and hGluR antagonists, this intermediate underscores the importance of robust, scalable, and self-validating chemical protocols in the journey from bench to bedside.

References

-

National Center for Biotechnology Information. "3,5-Dimethoxy-4-isopropyl benzyl bromide | C12H17BrO2 | CID 66842814". PubChem Database. URL:[Link]

- Welin, B., et al. "Novel bioactive diphenyl ethene compounds and their therapeutic applications." World Intellectual Property Organization, WO2004031117A1 (2004).

-

Sams, C., et al. "Highly potent human glucagon receptor (hGluR) antagonists..." ResearchGate. URL:[Link]

The Stability Profile of Methoxy-Substituted Benzyl Bromides: A Mechanistic and Practical Guide

Introduction

Methoxy-substituted benzyl bromides, such as 4-methoxybenzyl bromide (PMB-Br) and 3,4-dimethoxybenzyl bromide (DMB-Br), are highly valuable electrophiles in organic synthesis. They are primarily used for the installation of protecting groups on alcohols, amines, and carboxylic acids[1]. However, their synthetic utility is frequently bottlenecked by their profound chemical instability[2]. Unlike unsubstituted benzyl bromide, which is relatively stable under ambient conditions, methoxy-substituted variants are prone to rapid degradation, hydrolysis, and spontaneous polymerization[1]. This guide dissects the mechanistic causality behind this instability and provides validated, self-consistent protocols for their handling and in situ generation.

Mechanistic Causality of Instability

The reactivity of benzyl bromides is fundamentally dictated by the stability of the benzylic carbocation formed during carbon-bromine bond cleavage[2]. The presence of electron-donating groups (EDGs), such as methoxy (-OCH₃), dramatically alters the electronic landscape of the molecule.

Resonance Stabilization and SN1 Kinetics

When a methoxy group is positioned para or ortho to the bromomethyl group, its oxygen lone pairs can delocalize into the aromatic ring via resonance (+M effect)[2]. This electron donation perfectly stabilizes the empty p-orbital of the incipient benzylic carbocation[3]. Consequently, the activation energy for heterolytic C-Br bond cleavage is drastically lowered, shifting the molecule's reactivity profile toward an ultra-fast SN1 mechanism[4].

Because the resulting p-methoxybenzyl cation is exceptionally stable, PMB-Br is highly susceptible to nucleophilic attack even by weak nucleophiles like ambient moisture[5]. Furthermore, the highly electrophilic benzylic carbon can attack the electron-rich aromatic ring of another PMB-Br molecule, leading to Friedel-Crafts-type self-alkylation (polymerization)[1].

Caption: Logical flow of methoxy-induced instability and degradation pathways in benzyl bromides.

Comparative Stability Matrix

The position and number of methoxy substituents directly dictate the half-life of the reagent. Meta-substituted derivatives lack direct resonance stabilization of the benzylic position, making them kinetically more stable than their para-substituted counterparts[6].

| Compound | Substitution Pattern | Electronic Effect on Benzylic Carbon | Relative Stability | Primary Degradation Risk |

| Benzyl bromide | None | Baseline | High | Slow hydrolysis |

| 3-Methoxybenzyl bromide | Meta (-OCH₃) | Inductive withdrawal (-I) | Moderate-High | Slow hydrolysis |

| 4-Methoxybenzyl bromide | Para (-OCH₃) | Strong resonance (+M) | Low | Rapid polymerization, hydrolysis[1] |

| 3,4-Dimethoxybenzyl bromide | Meta, Para (-OCH₃) | Synergistic resonance (+M) | Very Low | Spontaneous polymerization[6] |

| 2,4,6-Trimethoxybenzyl bromide | Ortho, Para (-OCH₃) | Extreme resonance (+M) | Transient | Cannot be isolated |

Experimental Workflows: In Situ Generation and Utilization

Due to the rapid polymerization of PMB-Br and DMB-Br, isolation and long-term storage are strongly discouraged[1]. The most reliable approach is in situ generation from the corresponding stable benzyl alcohol, followed by immediate utilization in the target reaction[7].

Self-Validating Protocol: In Situ Synthesis of PMB-Br

This protocol leverages phosphorus tribromide (PBr₃) to convert 4-methoxybenzyl alcohol (PMB-OH) to PMB-Br[8]. Every step is designed to kinetically trap the product and prevent auto-degradation.

Step 1: Preparation of the Anhydrous Environment

-

Action: Dissolve 1.0 equivalent of PMB-OH in anhydrous diethyl ether (Et₂O) or dichloromethane (DCM) under a strict nitrogen or argon atmosphere[8].

-

Causality: The rigorous exclusion of water prevents the immediate SN1 hydrolysis of the newly formed PMB-Br back to PMB-OH[2].

Step 2: Thermal Control

-

Action: Cool the reaction flask to 0 °C using an ice bath[8].

-

Causality: The bromination reaction is highly exothermic. Low temperatures suppress the kinetic energy required for the Friedel-Crafts self-alkylation (polymerization) of the highly reactive product[2].

Step 3: Reagent Addition

-

Action: Add 0.35 to 0.4 equivalents of PBr₃ dropwise over 15 minutes[8].

-

Causality: Dropwise addition prevents localized thermal spikes. PBr₃ reacts with the alcohol to form a phosphite intermediate, which subsequently undergoes nucleophilic displacement by bromide ions to yield PMB-Br.

Step 4: Reaction Maturation

-

Action: Allow the mixture to slowly warm to room temperature and stir for 1 to 2 hours[8].

-

Causality: Warming ensures complete conversion of the phosphite intermediates to the final alkyl bromide.

Step 5: Rapid Aqueous Quench

-

Action: Quench the reaction by pouring it into ice-cold water or saturated aqueous NaHCO₃[9]. Extract rapidly with Et₂O, dry over anhydrous MgSO₄, and concentrate in vacuo at a bath temperature not exceeding 25 °C.

-

Causality: The cold quench destroys unreacted PBr₃ while minimizing the thermal hydrolysis of PMB-Br. Low-temperature concentration prevents thermally induced polymerization[2].

Step 6: Immediate Utilization

-

Action: Dissolve the crude PMB-Br in anhydrous DMF or THF and immediately add it to a pre-formed alkoxide (e.g., generated via NaH) for the protection step[7].

-

Causality: Utilizing the reagent within minutes of concentration bypasses its short half-life, ensuring high yields of the PMB-protected product[7].

Caption: Workflow for the in situ generation and utilization of PMB-Br.

Storage Strategies (When Isolation is Unavoidable)

If in situ generation is not feasible and short-term storage is required:

-

Dilution: Store the PMB-Br as a dilute solution (e.g., 0.5 M in toluene or DCM) rather than neat. Dilution reduces the intermolecular collision frequency, exponentially slowing the rate of polymerization.

-

Temperature: Store at -20 °C or lower[2].

-

Stabilizers: The addition of a mild base, such as anhydrous potassium carbonate or basic alumina, can scavenge trace hydrobromic acid (HBr) generated by ambient hydrolysis, which otherwise auto-catalyzes further degradation.

References

-

Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: Organic Preparations and Procedures International (via PMC) URL: [Link]

-

Title: Different Pathways in the Base-Promoted Isomerization of Benzyl Oxiranyl Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines Source: Indonesian Journal of Chemistry URL: [Link]

-

Title: Order of Reactivity of Halides in SN1 / Benzyl Carbocation Stability Source: AskFilo / Allen URL: [Link]

Sources

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. allen.in [allen.in]

- 4. What is the order of reactivity of the following halides in \mathrm{S_N1}.. [askfilo.com]

- 5. The major product of the above reactions is: Image of reaction scheme pr.. [askfilo.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Biological and Synthetic Significance of 3,5-Dimethoxy-4-isopropylbenzyl Bromide Intermediates in Drug Discovery

Executive Summary

In the landscape of modern drug development, 3,5-Dimethoxy-4-isopropylbenzyl bromide occupies a dual role: it is a highly reactive electrophile with intrinsic biological reactivity, and it serves as the keystone intermediate in the synthesis of advanced stilbenoid therapeutics[1]. Most notably, it is the foundational building block for Tapinarof (Benvitimod), a first-in-class Aryl Hydrocarbon Receptor (AhR) agonist used in the treatment of psoriasis and atopic dermatitis[2].

As a Senior Application Scientist, it is critical to understand not just the step-by-step synthesis of this intermediate, but the causality behind its reactivity. This whitepaper deconstructs the intrinsic biological activities of the intermediate, the pharmacological potential of its downstream derivatives, and the self-validating experimental protocols required to harness it effectively[3].

Intrinsic Biological Activity: The Electrophilic Pharmacophore

While 3,5-dimethoxy-4-isopropylbenzyl bromide is primarily utilized as a synthetic stepping stone, its chemical structure imparts significant intrinsic biological activity that must be managed during drug development.

Alkylation and Covalent Modification

The benzyl bromide moiety is a potent electrophile. In biological systems, it undergoes rapid SN2 nucleophilic substitution. Biological nucleophiles—such as the thiol groups of cysteine residues in proteins or the nitrogenous bases in DNA—can attack the benzylic carbon, displacing the bromide ion.

-

Causality: The electron-donating methoxy groups at the 3 and 5 positions stabilize the transition state of the benzylic carbon, making it highly susceptible to nucleophilic attack.

-

Regulatory Impact: Because of its potential to covalently modify DNA and proteins, this intermediate is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines. In the production of final Active Pharmaceutical Ingredients (APIs), the synthetic route must be designed to completely purge this intermediate, ensuring its residual presence is reduced to parts-per-million (ppm) levels[2],[1].

Downstream Pharmacological Efficacy

Once the reactive bromide is neutralized via synthetic conversion, the resulting diphenyl ethene (stilbene) derivatives exhibit profound, targeted biological activities[4]. Patent literature demonstrates that derivatives synthesized from this intermediate act as potent protein kinase inhibitors and immunomodulators[3]. The most prominent derivative, Tapinarof, binds directly to the cytosolic Aryl Hydrocarbon Receptor (AhR), inducing nuclear translocation and the subsequent transcription of barrier-fortifying proteins while downregulating pro-inflammatory cytokines like IL-17[2].

AhR signaling pathway modulated by Tapinarof, the downstream active API.

Quantitative Data Analysis

To evaluate the efficiency and biological relevance of the synthetic cascade, the following table summarizes the quantitative metrics of the intermediate and its subsequent transformations[2],[3].

| Compound Stage | Chemical Identity | Primary Biological Reactivity / Target | Yield / Conversion | Key Validation Metric |

| Intermediate 1 | 3,5-Dimethoxy-4-isopropylbenzyl bromide | Alkylating agent (PGI alert) | N/A (Starting Material) | Purity >98% (HPLC) |

| Intermediate 2 | Diethyl (3,5-dimethoxy-4-isopropylbenzyl)phosphonate | Precursor for HWE Condensation | 81% - 92% | Disappearance of bromide on TLC |

| Intermediate 3 | (E)-3,5-Dimethoxy-4-isopropylstilbene | Inactive protected pharmacophore | 85% - 90% | Vinylic proton J-coupling ≈ 16 Hz |

| Active API | Tapinarof / Benvitimod | Aryl Hydrocarbon Receptor (AhR) Agonist | 75% - 82% | EC50 for AhR activation (Nanomolar) |

Experimental Protocols: Self-Validating Synthetic Workflows

The transformation of the toxic benzyl bromide intermediate into a highly specific therapeutic agent requires a rigorously controlled, self-validating synthetic workflow. Below are the field-proven methodologies[3],[5].

Protocol A: Arbuzov Reaction to Phosphonate Intermediate

Objective: Convert the electrophilic benzyl bromide into a nucleophilic phosphonate carbanion precursor.

-

Reaction Setup: Combine 3,5-dimethoxy-4-isopropylbenzyl bromide (1.0 eq) with a stoichiometric excess of triethyl phosphite (1.5 - 2.0 eq).

-

Thermal Activation: Heat the mixture to 110–130°C under a nitrogen atmosphere for 4–12 hours[3].

-

Causality: The Arbuzov reaction requires high thermal energy to drive the elimination of the highly volatile ethyl bromide byproduct. The continuous removal of ethyl bromide shifts the chemical equilibrium entirely toward the formation of the phosphonate, preventing the reverse reaction.

-

-

Purification & Validation: Remove the excess triethyl phosphite via vacuum distillation at 110°C.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate system. The reaction is complete when the less polar benzyl bromide spot completely disappears, confirming the elimination of the genotoxic impurity[3].

-

Protocol B: Horner-Wadsworth-Emmons (HWE) Condensation

Objective: Construct the stilbene skeleton with high stereoselectivity for the (E)-isomer.

-

Deprotonation: Dissolve the diethyl phosphonate intermediate in anhydrous Tetrahydrofuran (THF). At 0°C, slowly add a strong base such as Potassium tert-butoxide or Sodium Hydride[5].

-

Condensation: Add benzaldehyde (or a substituted derivative) dropwise. Allow the reaction to warm to room temperature and stir for 4-10 hours.

-

Causality: The HWE modification is deliberately chosen over a standard Wittig reaction. The use of a phosphonate ester creates a highly stabilized carbanion. During the formation of the oxaphosphetane intermediate, this stabilization allows for thermodynamic equilibration, overwhelmingly favoring the formation of the biologically active (E)-alkene (trans-stilbene) over the (Z)-isomer[6].

-

-

Quenching & Validation: Quench the reaction with ice water and extract with ethyl acetate.

-

Self-Validation: Perform 1H -NMR on the crude product. The presence of vinylic protons with a coupling constant ( J ) of approximately 16 Hz confirms the successful formation of the trans-geometry.

-

Protocol C: Demethylation to the Active API

Objective: Unmask the phenol groups to activate AhR binding affinity.

-

Lewis Acid Cleavage: Dissolve the protected stilbene in anhydrous Dichloromethane (DCM) and cool to -78°C. Add Boron Tribromide ( BBr3 ) dropwise[6].

-

Causality: BBr3 is a potent Lewis acid that coordinates to the methoxy oxygens, facilitating nucleophilic attack by the bromide ion on the methyl group. The cryogenic temperature is critical to control the highly exothermic nature of this cleavage and to prevent bromination across the newly formed stilbene double bond.

-

-

Validation: Carefully quench with ice water.

-

Self-Validation: Infrared (IR) spectroscopy of the purified product will show a broad stretch around 3300 cm−1 , and 1H -NMR will show the disappearance of the methoxy singlets at ~3.8 ppm, confirming complete deprotection to Tapinarof.

-

Synthetic workflow of Tapinarof from 3,5-Dimethoxy-4-isopropylbenzyl bromide.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66842814, 3,5-Dimethoxy-4-isopropyl benzyl bromide." PubChem. [Link]

- Welichem Biotech Inc. "Novel bioactive diphenyl ethene compounds and their therapeutic applications.

- State Intellectual Property Office of the PRC. "Synthesis method of benvimod intermediate.

- State Intellectual Property Office of the PRC. "(E)-3,5-dihydroxy-4-isopropyl stilbene preparation method.

Sources

- 1. 3,5-Dimethoxy-4-isopropyl benzyl bromide | C12H17BrO2 | CID 66842814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Benvitimod | 79338-84-4 | >98% [smolecule.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2004031117A1 - Novel bioactive diphenyl ethene compounds and their therapeutic applications - Google Patents [patents.google.com]

- 5. CN103172497A - Industrialized production process of new medicament benvitimod for treating psoriasis - Google Patents [patents.google.com]

- 6. CN104003848A - (E)-3,5-dihydroxy-4-isopropyl stilbene preparation method - Google Patents [patents.google.com]

Reactivity overview of electron-rich benzyl bromides

An In-Depth Technical Guide to the Reactivity of Electron-Rich Benzyl Bromides: Mechanisms, Applications, and Synthetic Strategies

Abstract

Electron-rich benzyl bromides are a class of highly versatile organic reagents fundamental to modern synthetic chemistry. Characterized by a benzene ring bearing both a bromomethyl group and one or more electron-donating substituents, these compounds exhibit unique reactivity profiles that are pivotal in pharmaceutical, agrochemical, and materials science research. Their enhanced reactivity stems from the profound stabilizing effect of electron-donating groups on the incipient benzylic carbocation, which kinetically favors unimolecular substitution pathways. This guide provides an in-depth exploration of the core principles governing the reactivity of these substrates. We will dissect the dichotomy between Sₙ1 and Sₙ2 reaction mechanisms, detail their application in key synthetic transformations, present validated experimental protocols, and discuss potential competing reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these powerful synthetic intermediates.

The Electronic Architecture: Why "Electron-Rich" Matters

The term "electron-rich" in the context of benzyl bromides refers to the presence of electron-donating groups (EDGs) on the aromatic ring. These substituents, such as alkoxy (e.g., -OCH₃), alkyl (-CH₃), or amino (-NR₂) groups, fundamentally alter the electronic landscape of the molecule. Their primary role is to increase the electron density of the aromatic π-system, which has a profound impact on the stability of reaction intermediates.

The enhanced reactivity of these compounds is overwhelmingly attributed to their ability to stabilize the benzylic carbocation formed upon cleavage of the C-Br bond. This stabilization occurs through two primary electronic effects:

-

Resonance (+R Effect): EDGs with lone pairs of electrons (like methoxy or amino groups) positioned at the ortho or para positions can directly delocalize the positive charge of the benzylic carbocation onto the substituent itself. This delocalization spreads the charge over multiple atoms, significantly lowering the activation energy for carbocation formation.[1][2][3]

-

Inductive Effect (+I Effect): Alkyl groups, lacking lone pairs, donate electron density through the sigma bond framework, a weaker but still significant stabilizing effect.[1][4]

This stabilization is the cornerstone of their reactivity, making them exceptionally potent electrophiles, particularly in reactions proceeding through a carbocation intermediate.

Caption: Resonance forms showing charge delocalization in the p-methoxybenzyl cation.

The Sₙ1 vs. Sₙ2 Reactivity Dichotomy

Nucleophilic substitution is the hallmark reaction of benzyl bromides.[5] The choice between a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway is dictated by the substrate, nucleophile, solvent, and leaving group. For electron-rich benzyl bromides, this balance is heavily tilted.

The Favored Pathway: Sₙ1 Mechanism

The Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[6] The rate-determining step is the initial, slow dissociation of the bromide leaving group.[7] Due to the exceptional stability of the resulting electron-rich benzylic carbocation, this pathway is kinetically favored.[8][9][10]

Causality: The choice to favor an Sₙ1 pathway is a direct consequence of thermodynamics. The energy required to form the carbocation intermediate is significantly lowered by the EDGs, making this high-energy species more accessible than the highly organized, sterically demanding transition state of an Sₙ2 reaction. For instance, a 4-methoxybenzyl substrate reacts thousands of times faster via the Sₙ1 mechanism than an unsubstituted benzyl substrate under identical solvolytic conditions.[8]

The Sₙ2 Pathway: Conditions and Considerations

While Sₙ1 is often dominant, an Sₙ2 mechanism—a single, concerted step where the nucleophile attacks as the leaving group departs—is not precluded.[7] This pathway can be promoted under specific conditions:

-

Strong Nucleophiles: High concentrations of potent, often anionic, nucleophiles (e.g., CN⁻, N₃⁻) can force a bimolecular reaction before the C-Br bond has a chance to ionize spontaneously.[9][11]

-

Polar Aprotic Solvents: Solvents like DMF or DMSO solvate the cation but not the anionic nucleophile, enhancing the nucleophile's reactivity and favoring the Sₙ2 pathway.[9][11]

Even under Sₙ2-favoring conditions, the inherent electronic push from the EDGs can accelerate the reaction by making the benzylic carbon more electrophilic.

Caption: The Sₙ1 pathway proceeds via a stable carbocation, while the Sₙ2 is a concerted attack.

| Substrate | Relative Rate of Sₙ1 Solvolysis (Methanol, 25°C) | Rationale |

| Benzyl Chloride | 1.0 | Baseline reactivity with moderate resonance stabilization. |

| 4-Methylbenzyl Chloride | ~30 | Weak +I and hyperconjugation effects from the methyl group stabilize the carbocation. |

| 4-Methoxybenzyl Chloride | ~2500 | Strong +R effect from the methoxy group provides significant resonance stabilization to the carbocation.[8] |

| 4-Nitrobenzyl Chloride | ~0.0003 | Strong -R/-I effect from the nitro group destabilizes the carbocation, making the Sₙ1 pathway extremely unfavorable.[8] |

| Table 1: Influence of Aromatic Substituents on Sₙ1 Reactivity. Data illustrates the profound rate acceleration provided by electron-donating groups. |

Core Synthetic Applications

The predictable and high reactivity of electron-rich benzyl bromides makes them indispensable in a variety of synthetic contexts.

Benzylation and Protecting Group Chemistry

The most common application is the introduction of a benzyl or substituted-benzyl group, often as a robust protecting group for alcohols and carboxylic acids.[12] The electron-rich variants, such as the p-methoxybenzyl (PMB) group, offer an advantage: they can be cleaved under milder oxidative conditions than the unsubstituted benzyl group, providing orthogonal deprotection strategies in complex multi-step syntheses.

Formation of Grignard Reagents

Electron-rich benzyl bromides react readily with magnesium metal in an ether solvent to form the corresponding Grignard reagents (Ar-CH₂MgBr).[13][14] These powerful carbon nucleophiles are used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[15]

Causality in Protocol: The initiation of Grignard formation is often subject to an induction period due to a passivating layer of magnesium oxide on the metal surface.[13] The use of activating agents like iodine or 1,2-dibromoethane is a field-proven technique to etch this layer and expose the reactive metal, ensuring a reliable and timely reaction initiation. A significant side reaction to control is the Wurtz-type homocoupling of two benzyl bromide molecules, which is minimized by slow addition of the halide to the magnesium suspension.[14]

Umpolung (Reversed Polarity) Reactivity

While the benzylic carbon is inherently electrophilic, its polarity can be conceptually inverted in a strategy known as umpolung.[16][17] In this approach, the benzyl bromide is used as an electrophile to alkylate a nucleophilic acyl anion equivalent, such as a 2-lithio-1,3-dithiane.[16][17] This allows for the formation of α-aryl ketones, a transformation not possible through classical reactivity.

Advanced C-C Bond Formations and Rearrangements

-

Homologation via Diazo Insertion: Recent methodologies have exploited the stability of the benzylic carbocation to achieve a formal insertion of a diazo compound into the C(sp²)-C(sp³) bond.[18][19] This reaction, often catalyzed by a Lewis acid, proceeds through the formation of a phenonium ion intermediate, enabling the construction of valuable benzylic quaternary centers.[18][20][21]

-

Sommelet-Hauser Rearrangement: When an electron-rich benzyl bromide is converted into a quaternary ammonium salt (e.g., by reaction with a tertiary amine), treatment with a strong base like sodium amide can trigger the Sommelet-Hauser rearrangement.[22][23] This process involves the formation of a benzylic ylide which undergoes a[18][19]-sigmatropic rearrangement to yield an ortho-alkylated N,N-dialkylbenzylamine.[24][25][26]

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints to ensure reaction success.

Protocol 1: Synthesis of 4-Methoxybenzyl Bromide via Radical Bromination

This protocol details the synthesis from 4-methylanisole, a common and cost-effective starting material. The reaction's progress is easily monitored by the disappearance of the orange bromine color and validated by TLC and NMR analysis.

Materials:

-

4-Methylanisole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylanisole and the solvent (CCl₄ or MeCN).

-

Reagent Addition: Add NBS and AIBN to the solution. Causality: AIBN is a radical initiator; its thermal decomposition kicks off the chain reaction. NBS is used as a source of bromine radicals at a low and controlled concentration.

-

Reaction: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the solution begins to turn orange and the white NBS starts to be consumed. Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc).

-

Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold solvent.

-

Quenching: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃, saturated Na₂S₂O₃ (to remove any remaining bromine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Validation: The product, 4-methoxybenzyl bromide, is a pale yellow oil or low-melting solid. Confirm its identity and purity via ¹H NMR spectroscopy, looking for the characteristic benzylic CH₂ peak around δ 4.5 ppm.

Protocol 2: Comparative Sₙ1 Solvolysis of Benzyl Bromide and 4-Methoxybenzyl Bromide

This experiment provides a direct, qualitative, and quantitative validation of the electronic effects discussed previously.

Materials:

-

Benzyl bromide

-

4-Methoxybenzyl bromide

-

Methanol (reagent grade)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)

-

UV lamp

Procedure:

-

Solution Preparation: Prepare two separate solutions: a 0.1 M solution of benzyl bromide in methanol and a 0.1 M solution of 4-methoxybenzyl bromide in methanol.

-

Reaction Monitoring: At time t=0, and at regular intervals (e.g., every 5 minutes for the 4-methoxybenzyl bromide reaction, every 30 minutes for the benzyl bromide reaction), spot a small aliquot of each reaction mixture onto a TLC plate.

-

TLC Analysis: Develop the TLC plates in the prepared solvent system. Visualize the spots under a UV lamp.

-

Observation and Validation:

-

Qualitative: You will observe the rapid appearance of a new, more polar spot (the methanolysis product, Ar-CH₂-OCH₃) and the corresponding disappearance of the starting material spot in the 4-methoxybenzyl bromide reaction. The reaction with benzyl bromide will proceed significantly more slowly.

-

Quantitative (Optional): For a more rigorous analysis, aliquots can be quenched at specific times and analyzed by GC or HPLC to determine the rate constants, providing a quantitative measure of the ~10³-fold rate enhancement.[8]

-

Competing Pathways and Synthetic Considerations

-

Elimination Reactions (E1/E2): In the presence of strong, sterically hindered bases, elimination to form a styrene derivative can compete with substitution. The E1 pathway is particularly relevant for electron-rich systems as it also proceeds through the stabilized carbocation intermediate.

-

Instability: Electron-rich benzyl bromides are potent lachrymators and should be handled in a well-ventilated fume hood.[12] They can be sensitive to light and moisture and are best stored under an inert atmosphere at low temperatures.

-

Electrophilic Aromatic Substitution: The activated aromatic ring can itself be susceptible to electrophilic attack under certain conditions, a consideration in one-pot reactions involving strong electrophiles.[27]

Conclusion

The reactivity of electron-rich benzyl bromides is a classic and powerful illustration of electronic effects dictating reaction outcomes in organic chemistry. The ability of electron-donating groups to profoundly stabilize benzylic carbocations makes these compounds highly reactive electrophiles that overwhelmingly favor the Sₙ1 pathway. This predictable behavior, combined with the versatility of the benzyl group, has cemented their role as indispensable tools for constructing complex molecular architectures. A thorough understanding of the interplay between their structure, reaction conditions, and mechanistic pathways is essential for any scientist aiming to leverage these reagents for innovation in drug discovery, materials science, and beyond.

References

- Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations.

-

Modak, R., et al. (2022). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 144(1), 86-92. Retrieved from [Link]

-

Modak, R., et al. (2022). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

-

Chemistry Steps. (2025). Carbocation Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 7.10: Carbocation Structure and Stability. Retrieved from [Link]

-

Surendranath College. (n.d.). Sommelet - Hauser Rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C-C Bond Insertion. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 7.17: 7-9 Carbocation Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Sommelet–Hauser rearrangement. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

-

Research Journal of Science and Technology. (n.d.). Umpolung Chemistry: An Overview. Retrieved from [Link]

-

Khan Academy. (n.d.). Resonance due to Electron Donors in a Benzyl Cation. Retrieved from [Link]

-

Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved from [Link]

-

Scribd. (n.d.). Sommelet-Hauser Rearrangement Guide. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

-

Pearson+. (2024). Beginning with benzene, synthesize the benzyl bromide shown. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

-

Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

-

Journal of the American Chemical Society. (2020). Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay. Retrieved from [Link]

-

Yanagisawa, A. (n.d.). Benzylic Grignard Reagents. Retrieved from [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2026). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]

-

Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]

-

Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

-

Pearson. (2025). Organic Chemistry Study Guide: SN1, SN2, E1, E2 Mechanisms & Tips. Retrieved from [Link]

-

ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide.... Retrieved from [Link]

-

RSC Advances. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Retrieved from [Link]

-

MDPI. (n.d.). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Retrieved from [Link]

-

SciSpace. (2010). Umpolung reactivity in amide and peptide synthesis. Retrieved from [Link]

-

Vaia. (n.d.). Problem 269 Benzyl bromide reacts with.... Retrieved from [Link]

-

Organic Letters. (2025). Umpolung Approach for the α-Alkylation of Benzylic Amines Enabled by Superelectron Donors. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Retrieved from [Link]

-

Journal of the American Chemical Society. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]

-

ChemRxiv. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Chemistry Study Guide: SN1, SN2, E1, E2 Mechanisms & Tips | Notes [pearson.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Umpolung - Wikipedia [en.wikipedia.org]

- 17. rjstonline.com [rjstonline.com]

- 18. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C-C Bond Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 23. dalalinstitute.com [dalalinstitute.com]

- 24. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 25. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 26. scribd.com [scribd.com]

- 27. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]

Application Notes and Protocols: The Strategic Utility of 3,5-Dimethoxy-4-isopropylbenzyl Bromide in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-isopropylbenzyl bromide, a key pharmaceutical intermediate. We delve into its synthesis, physicochemical properties, and its critical role as a reactive building block in the synthesis of complex organic molecules for drug discovery and development. Detailed experimental protocols for its preparation and subsequent utilization in nucleophilic substitution reactions are provided, underpinned by an understanding of the electronic and steric influences of its unique substitution pattern. These notes are intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Versatile Synthon in Medicinal Chemistry

3,5-Dimethoxy-4-isopropylbenzyl bromide is an aromatic electrophile of increasing interest in the field of medicinal chemistry. Its structure, featuring two electron-donating methoxy groups and a sterically influential isopropyl group, imparts specific reactivity and conformational properties to the molecules in which it is incorporated. The benzylic bromide is a highly reactive functional group, making the compound an excellent precursor for introducing the 3,5-dimethoxy-4-isopropylbenzyl moiety into a target molecule.[1][2] This is typically achieved through nucleophilic substitution reactions, where the bromide acts as a good leaving group.[3][4]

The electron-donating nature of the two methoxy groups at the meta positions to the benzylic carbon enhances the reactivity of the compound towards nucleophilic attack by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state of both SN1 and SN2 reactions.[2] This activation is a key feature that medicinal chemists can leverage for the efficient construction of carbon-heteroatom and carbon-carbon bonds.

A notable application of a closely related precursor, 3,5-dimethoxy-4-isopropylbenzaldehyde, is in the synthesis of Benvitimod, a non-steroidal, small-molecule topical immunomodulator. This underscores the pharmaceutical relevance of the 3,5-dimethoxy-4-isopropylbenzyl scaffold. This guide will therefore provide detailed protocols for the synthesis of the title compound and its application in a representative synthetic transformation relevant to drug development.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of 3,5-Dimethoxy-4-isopropylbenzyl bromide is essential for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrO₂ | [5] |

| Molecular Weight | 273.17 g/mol | [5] |

| Appearance | Pale yellow solid (predicted) | [6] |

| Melting Point | 60 - 64 °C (for the aldehyde precursor) | [6] |

| Boiling Point | ~340 °C (predicted) | [7] |

| Solubility | Soluble in common organic solvents such as THF, DCM, and acetone. | Inferred from general reactivity |

| CAS Number | 668428-14-6 | [5] |

Safety and Handling:

3,5-Dimethoxy-4-isopropylbenzyl bromide, like other benzyl bromides, should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For related compounds like 3,5-dimethoxybenzyl bromide, hazard classifications include causing severe skin burns and eye damage.[8]

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of 3,5-Dimethoxy-4-isopropylbenzyl bromide proceeds via a two-step sequence starting from 3,5-dimethoxy-4-isopropylbenzoic acid. The first step is the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination.

Workflow for the Synthesis of 3,5-Dimethoxy-4-isopropylbenzyl Bromide

Caption: Synthetic pathway for 3,5-Dimethoxy-4-isopropylbenzyl bromide.

Protocol 1: Synthesis of 3,5-Dimethoxy-4-isopropylbenzyl alcohol

This protocol is adapted from the general procedure for the reduction of benzoic acids.[9]

Materials:

-

3,5-Dimethoxy-4-isopropylbenzoic acid

-

Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxy-4-isopropylbenzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane tetrahydrofuran complex solution (1.0-1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,5-dimethoxy-4-isopropylbenzyl alcohol.

Protocol 2: Synthesis of 3,5-Dimethoxy-4-isopropylbenzyl bromide

This protocol follows a standard procedure for the bromination of benzyl alcohols.[2]

Materials:

-

3,5-Dimethoxy-4-isopropylbenzyl alcohol

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for workup and purification.

Procedure (using PBr₃):

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,5-dimethoxy-4-isopropylbenzyl alcohol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto ice and carefully neutralize with saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxy-4-isopropylbenzyl bromide, which can be used in the next step without further purification or purified by chromatography if necessary.

Application in Pharmaceutical Synthesis: Nucleophilic Substitution

The primary utility of 3,5-Dimethoxy-4-isopropylbenzyl bromide is as an alkylating agent in nucleophilic substitution reactions. This allows for the introduction of the 3,5-dimethoxy-4-isopropylbenzyl group onto a variety of nucleophiles, such as phenols, amines, and thiols, which are common functional groups in pharmaceutical scaffolds.

Logical Flow of a Nucleophilic Substitution Reaction

Caption: General workflow for a nucleophilic substitution reaction.

Protocol 3: O-Alkylation of a Phenolic Substrate

This protocol describes a representative Williamson ether synthesis, a common transformation in drug synthesis, to form a diaryl ether linkage.

Materials:

-

3,5-Dimethoxy-4-isopropylbenzyl bromide

-

A substituted phenol (e.g., 4-hydroxybenzaldehyde)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add a solution of 3,5-Dimethoxy-4-isopropylbenzyl bromide (1.1 eq) in a small amount of anhydrous DMF.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired ether.

Conclusion

3,5-Dimethoxy-4-isopropylbenzyl bromide is a valuable and reactive intermediate for the synthesis of complex organic molecules in the pharmaceutical industry. Its unique electronic and steric properties make it a useful building block for introducing a specific structural motif into potential drug candidates. The protocols provided herein offer a practical guide for the synthesis and application of this versatile compound, enabling researchers to efficiently incorporate it into their synthetic strategies for the development of novel therapeutics.

References

-

Department of Chemistry, University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxy-4-isopropyl benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103193625A - Process for synthesizing 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid.

-

Pearson. (2024, June 12). Propose a mechanism for the reaction of benzyl bromide with ethan.... Retrieved from [Link]

- Google Patents. (n.d.). CN103193625A - Process for synthesizing 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid. This reference is used for the general procedure of reducing a substituted benzoic acid.

-

PubChem. (n.d.). 3,5-Dimethoxy-4-isopropyl benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Career Henan Chemical Co. (2025, October 31). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]

- 3. amherst.edu [amherst.edu]

- 4. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]

- 5. 3,5-Dimethoxy-4-isopropyl benzyl bromide | C12H17BrO2 | CID 66842814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. anaxlab.com [anaxlab.com]

- 7. CAS # 344396-18-5, (4-Isopropyl-3,5-dimethoxyphenyl)methanol - chemBlink [chemblink.com]

- 8. fishersci.com [fishersci.com]

- 9. CN103193625A - Process for synthesizing 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid - Google Patents [patents.google.com]

Synthesis of resveratrol analogues using 3,5-Dimethoxy-4-isopropyl benzyl bromide

Application Note: Synthesis of Resveratrol Analogues Using 3,5-Dimethoxy-4-isopropylbenzyl Bromide

Strategic Rationale: The 4-Isopropyl-3,5-Dimethoxy Scaffold

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol celebrated for its anti-inflammatory, antioxidant, and chemopreventive properties. However, its clinical utility is severely bottlenecked by poor pharmacokinetic properties, specifically rapid Phase II metabolism (glucuronidation and sulfation) at the phenolic hydroxyl groups.

To overcome this, drug development professionals often synthesize highly tailored analogues. The use of 3,5-dimethoxy-4-isopropylbenzyl bromide as a primary building block introduces two critical structural modifications:

-

4-Isopropyl Group: The addition of a bulky, lipophilic isopropyl group at the 4-position of the resorcinol ring provides significant steric hindrance. This prevents rapid enzymatic degradation, drastically increasing the biological half-life of the resulting analogue (such as the FDA-approved drug Tapinarof/Benvitimod)[1].

-

3,5-Dimethoxy Groups: The methoxy groups serve a dual purpose. During synthesis, they act as robust protecting groups that prevent unwanted side reactions of the electron-rich phenolic rings. Post-synthesis, they can either be retained to increase blood-brain barrier (BBB) penetrability or cleaved via Lewis acid-mediated demethylation to restore the active hydrogen-bond donating phenols[2].

Synthetic Workflow & Mechanistic Insights

The synthesis of trans-stilbene derivatives from 3,5-dimethoxy-4-isopropylbenzyl bromide relies on a highly stereoselective . The workflow proceeds through four self-validating stages: Halogenation, Phosphonylation (Arbuzov reaction), Olefination, and Global Deprotection.

Figure 1: Synthetic workflow for resveratrol analogues via Horner-Wadsworth-Emmons olefination.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Synthesis of 3,5-Dimethoxy-4-isopropylbenzyl bromide

Causality: Phosphorus tribromide (PBr₃) is utilized instead of hydrobromic acid to avoid the acidic cleavage of the methoxy protecting groups. The reaction is strictly maintained at 0°C to control the exothermic halogenation and prevent Friedel-Crafts polymerization of the highly electron-rich aromatic system[2].

-

Dissolve 3,5-dimethoxy-4-isopropylbenzyl alcohol (12.57 g, 59.8 mmol) in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath[2].

-

Add PBr₃ (3.0 mL, 31.2 mmol) dropwise over 15 minutes[2]. (Note: 1 mole of PBr₃ provides 3 moles of reactive bromide).

-

Stir the mixture at 0°C for 4 hours[2].

-

IPC Validation: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the polar alcohol spot is entirely replaced by a high-Rf bromide spot.

-

Carefully quench the reaction by adding 180 mL of ice water[2]. Separate the organic layer, extract the aqueous layer with ether (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target bromide.

Protocol B: Michaelis-Arbuzov Rearrangement